An In-Depth Technical Guide to Ethyl 5-amino-2-chloroisonicotinate: A Versatile Synthon for Drug Discovery
An In-Depth Technical Guide to Ethyl 5-amino-2-chloroisonicotinate: A Versatile Synthon for Drug Discovery
Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs underscores its privileged status, owing to its bioisosteric relationship with benzene, its ability to engage in hydrogen bonding, and its metabolic stability. Within this class, molecules bearing multiple, orthogonally reactive functional groups are of paramount importance as they serve as versatile starting points for the construction of complex molecular architectures.
Ethyl 5-amino-2-chloroisonicotinate is one such strategic building block. As a trifunctional pyridine derivative, it incorporates an ester, a nucleophilic amine, and a halogen atom susceptible to substitution. This unique arrangement on the isonicotinate (pyridine-4-carboxylate) core provides chemists with a powerful tool for generating diverse compound libraries through regioselective modifications. This guide offers a comprehensive overview of its chemical properties, structure, predicted spectroscopic profile, logical synthetic pathways, and its potential applications as a key intermediate in drug discovery programs. The insights provided herein are grounded in established chemical principles and data from closely related structural analogs, offering a robust framework for researchers and drug development professionals.
Core Physicochemical and Structural Characteristics
While extensive experimental data for Ethyl 5-amino-2-chloroisonicotinate is not widely published, its core properties can be reliably determined or estimated based on its structure and comparison with analogous compounds.
Molecular Structure
The molecule consists of a pyridine ring substituted at position 2 with a chlorine atom, at position 4 with an ethoxycarbonyl (ethyl ester) group, and at position 5 with an amino group. The electron-donating amino group and the electron-withdrawing chloro and ester groups create a unique electronic profile that dictates the molecule's reactivity.
Caption: 2D Structure of Ethyl 5-amino-2-chloroisonicotinate.
Physicochemical Data Summary
The following table summarizes key properties. Calculated and estimated values are provided to guide experimental work in the absence of published empirical data.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₉ClN₂O₂ | (Calculated) |
| Molecular Weight | 200.62 g/mol | (Calculated) |
| CAS Number | Not assigned. | (Isomer CAS: 28056-05-5)[1] |
| Appearance | White to off-white solid | (Predicted) |
| Melting Point | ~100-110 °C | (Estimated based on related structures) |
| Boiling Point | > 300 °C | (Estimated) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water | (Predicted) |
| pKa (Amine) | ~3-4 | (Estimated based on substituted anilines) |
Predicted Spectroscopic Profile for Structural Verification
Accurate characterization is crucial for any synthetic intermediate. The following is a predicted spectroscopic profile to aid in the identification and purity assessment of Ethyl 5-amino-2-chloroisonicotinate.
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¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to show:
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~8.1 ppm (s, 1H): A singlet corresponding to the proton at the C6 position of the pyridine ring.
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~7.5 ppm (s, 1H): A singlet for the proton at the C3 position. The isolated nature of these two aromatic protons leads to simple singlet signals.
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~6.0 ppm (s, 2H, broad): A broad singlet for the two protons of the primary amine (-NH₂).
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~4.3 ppm (q, 2H, J ≈ 7.1 Hz): A quartet for the methylene (-CH₂-) protons of the ethyl ester group.
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~1.3 ppm (t, 3H, J ≈ 7.1 Hz): A triplet for the methyl (-CH₃) protons of the ethyl ester group.
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¹³C NMR Spectroscopy: The spectrum should display 8 distinct signals:
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~165 ppm: Carbonyl carbon of the ester.
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~155-160 ppm: Aromatic carbons C2 (attached to Cl) and C4 (attached to the ester).
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~140-145 ppm: Aromatic carbon C5 (attached to the amino group).
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~110-120 ppm: Aromatic carbons C3 and C6.
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~61 ppm: Methylene carbon (-CH₂-) of the ethyl group.
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~14 ppm: Methyl carbon (-CH₃) of the ethyl group.
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Infrared (IR) Spectroscopy: Key vibrational bands are predicted:
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3450-3300 cm⁻¹: Two distinct bands for the symmetric and asymmetric N-H stretching of the primary amine.
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~1720 cm⁻¹: A strong C=O stretching band for the ester carbonyl.
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1600-1450 cm⁻¹: Multiple bands for C=C and C=N stretching of the pyridine ring.
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~1300 cm⁻¹: C-N stretching of the aromatic amine.
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~1250 cm⁻¹: Asymmetric C-O-C stretching of the ester.
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~750 cm⁻¹: C-Cl stretching.
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Mass Spectrometry (EI):
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Molecular Ion (M⁺): A peak at m/z 200.
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Isotope Peak (M+2): A significant peak at m/z 202, approximately one-third the intensity of the M⁺ peak, which is characteristic of a monochlorinated compound.
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Key Fragments: Fragmentation may involve the loss of an ethoxy radical (-OC₂H₅, m/z 155) or ethylene (-C₂H₄, m/z 172) from the ester group.
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Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A robust and logical synthesis of Ethyl 5-amino-2-chloroisonicotinate can be achieved from commercially available 2-chloro-5-nitroisonicotinic acid via a two-step process. This pathway is advantageous as it utilizes standard, high-yielding transformations common in organic synthesis.
Caption: Proposed two-step synthesis of Ethyl 5-amino-2-chloroisonicotinate.
Experimental Protocol (Hypothetical)
Step 1: Esterification to Ethyl 2-chloro-5-nitroisonicotinate
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To a round-bottom flask, add 2-chloro-5-nitroisonicotinic acid (1.0 eq).
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Add absolute ethanol (10-20 volumes) as the solvent.
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Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
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Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
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Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
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Extract the product into an organic solvent such as ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography or recrystallization.
Step 2: Reduction to Ethyl 5-amino-2-chloroisonicotinate
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Dissolve the ethyl 2-chloro-5-nitroisonicotinate (1.0 eq) from Step 1 in ethanol or ethyl acetate.
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Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) and heat the mixture to reflux for 2-4 hours. (Alternatively, catalytic hydrogenation using H₂ gas and 10% Pd/C can be employed at room temperature).
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Upon completion, cool the mixture and quench by pouring it into a stirred solution of saturated sodium bicarbonate or by adding aqueous NaOH until the pH is basic (~8-9) to precipitate tin salts.
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Filter the mixture through a pad of celite to remove inorganic solids.
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Extract the filtrate with ethyl acetate or dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the final product, Ethyl 5-amino-2-chloroisonicotinate.
Key Reactive Sites and Transformations
The utility of this molecule stems from the distinct reactivity of its three functional groups, allowing for selective chemical modifications.
Caption: Key reactive sites and potential transformations.
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The Amino Group: As a primary nucleophile, it readily undergoes acylation to form amides, sulfonylation to form sulfonamides, and alkylation. It can also be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -F, -CN, -H) via Sandmeyer-type reactions.
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The Chloro Group: The chlorine at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr), allowing for its displacement by O-, N-, and S-nucleophiles. It is also an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.
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The Ethyl Ester Group: This group can be easily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be coupled with amines to form amides (e.g., via EDC/HOBt or conversion to an acid chloride). Alternatively, it can undergo direct amidation with certain amines under forcing conditions.
Applications in Drug Discovery and Medicinal Chemistry
The true value of Ethyl 5-amino-2-chloroisonicotinate lies in its potential as a versatile scaffold for building libraries of drug-like molecules. Chlorine-containing heterocyclic compounds are prevalent in pharmaceuticals, often enhancing properties like metabolic stability, membrane permeability, and binding affinity.[2]
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Scaffold Decoration: The trifunctional nature allows for a "scaffold decoration" approach. For instance, a medicinal chemist could first perform a Suzuki coupling at the C2 position to introduce a diverse set of aryl or heteroaryl groups. Subsequently, the amino group at C5 could be acylated with various carboxylic acids to build a second point of diversity. Finally, the ester could be hydrolyzed and coupled with a panel of amines. This systematic, multi-directional approach can rapidly generate thousands of unique analogs for high-throughput screening.
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Access to Privileged Structures: Substituted aminopyridines are key pharmacophores in many kinase inhibitors and other targeted therapies. This synthon provides a direct entry point to such structures. The 2-chloro-5-amino substitution pattern is particularly interesting for creating compounds that can form specific hydrogen bond networks within protein active sites.
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Fragment-Based Drug Design (FBDD): As a relatively small and functionalized heterocycle, it can serve as a starting fragment in FBDD campaigns. Once a weak-binding hit is identified, the three functional groups provide immediate vectors for fragment growing or linking to build higher-affinity leads.
Safety and Handling
While specific toxicology data for Ethyl 5-amino-2-chloroisonicotinate is unavailable, it should be handled with the care afforded to similar aromatic amines and halogenated compounds. Based on GHS data for structurally related chemicals like 2-amino-5-chlorobenzoic acid, the following hazards should be assumed[3]:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
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The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]
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The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). [Link]
-
PubChem. Ethyl 5-amino-2-chlorobenzoate. [Link]
-
PubChem. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. [Link]
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Pathan, A. A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-149. [Link]
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Pharmaffiliates. CAS No : 58481-11-1 | Product Name : Methyl 2-chloroisonicotinate. [Link]
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PrepChem.com. Preparation of 5-amino-2-chlorobenzoic acid. [Link]
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BuyersGuideChem. Methyl 5-amino-2-chloroisonicotinate suppliers and producers. [Link]
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Chem-Impex. 2-Amino-5-chlorobenzoic acid. [Link]
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Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]
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PubChem. 2-Amino-5-chlorobenzoic acid. [Link]
Sources
- 1. 28056-05-5|Ethyl 2-amino-6-chloroisonicotinate|BLD Pharm [bldpharm.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]

